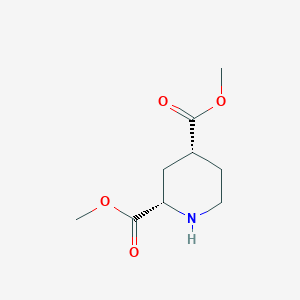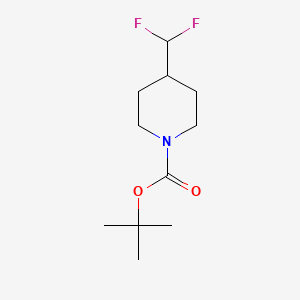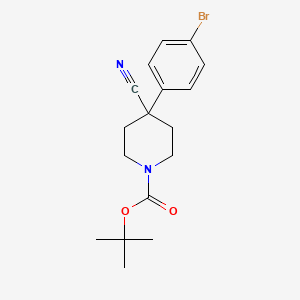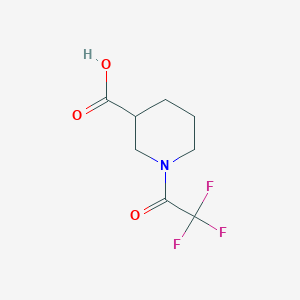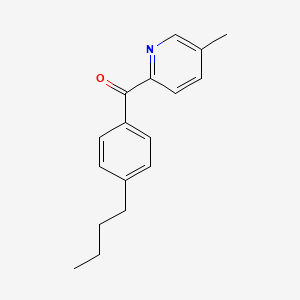
2-(4-Butylbenzoyl)-5-methylpyridine
Descripción general
Descripción
2-(4-Butylbenzoyl)-5-methylpyridine is a heterocyclic organic compound . It has a molecular weight of 253.34 . The IUPAC name for this compound is (4-butylphenyl) (4-methyl-2-pyridinyl)methanone .
Molecular Structure Analysis
The molecular formula of 2-(4-Butylbenzoyl)-5-methylpyridine is C17H19NO . Unfortunately, detailed structural analysis such as bond lengths, bond angles, and conformational details are not available in the search results.Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Structural Studies
2-(4-Butylbenzoyl)-5-methylpyridine and its derivatives have significant applications in supramolecular chemistry. Compounds such as the laterally functionalized crown ethers, which are formed by condensation reactions involving pyridine derivatives, exhibit interesting structural and tautomeric properties. For instance, these compounds can form crystalline complexes with sodium perchlorate and demonstrate tautomeric equilibria in polar solvents. The structural dynamics of these compounds, characterized by strong intramolecular hydrogen bonding and trans planar configurations, are crucial for understanding molecular interactions and designing supramolecular assemblies (Hayvalı et al., 2003).
Hydrogen Bonded Supramolecular Associations
The structural formation of organic acid–base salts assembled from pyridine derivatives is a field of interest in crystal engineering. These compounds demonstrate significant hydrogen bonding and noncovalent interactions, contributing to the formation of supramolecular structures. Studies on the crystal structures of such salts provide insights into the hydrogen-bonding features and non-covalent interactions that direct the supramolecular architecture of these molecular salts (Khalib et al., 2014).
Spectroscopy and Structural Elucidation
Pyridine derivatives are also extensively studied using spectroscopic techniques for structural elucidation. For instance, studies involving FT-IR and X-ray diffraction help in understanding the molecular structure and the nature of bonding within the compounds. Such studies are crucial for designing molecules with desired properties and for applications in material science (Hanif et al., 2020).
Mass Spectrometry and Fragmentation Studies
Understanding the fragmentation patterns of pyridine derivatives through mass spectrometry is essential for applications in analytical chemistry. Studies involving electrospray and collision-induced dissociation fragmentation spectra provide valuable data for the structural analysis of complex molecules. These insights are crucial for applications in drug design and biomolecular research (Harvey, 2000).
Propiedades
IUPAC Name |
(4-butylphenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-7-9-15(10-8-14)17(19)16-11-6-13(2)12-18-16/h6-12H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIZQUHWMGPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylbenzoyl)-5-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 6-fluoro-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391862.png)
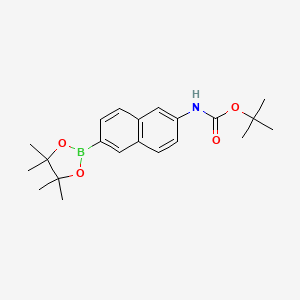
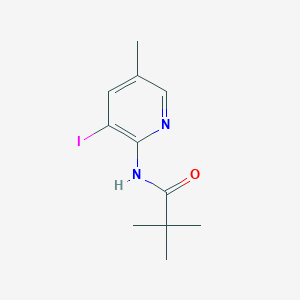
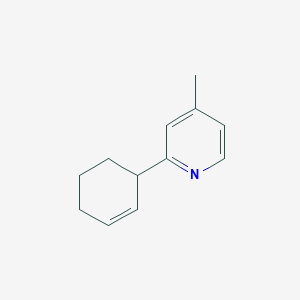
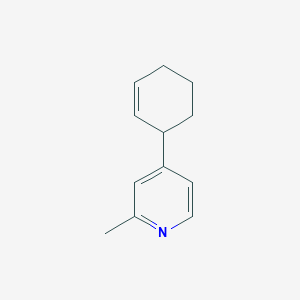
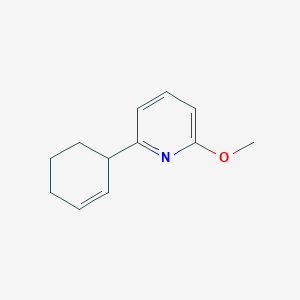
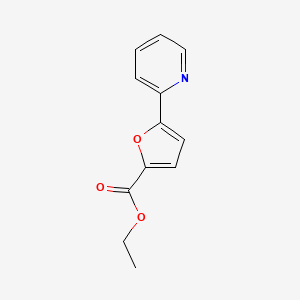
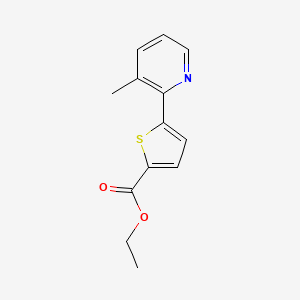
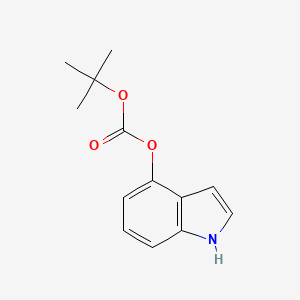
![1H-Pyrrolo[2,3-B]pyridine-5-carboxylic acid, 4-chloro-1-[tris(1-methylethyl)silyl]-, methyl ester](/img/structure/B1391879.png)
